2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a complex organic compound that features multiple heterocyclic structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of the 1,2,4-Triazole Ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Benzodiazole Ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the synthesized heterocyclic rings through appropriate linkers and conditions, such as using thiol groups for sulfanyl linkages.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of multiple heterocyclic rings suggests potential interactions with a variety of molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Known for their biological activities, including anti-inflammatory and anticancer properties.
1,2,4-Triazole Derivatives: Widely studied for their antimicrobial and antifungal activities.
Benzodiazole Derivatives: Known for their applications in medicinal chemistry, particularly as anti-anxiety and anti-convulsant agents.
Properties
Molecular Formula |
C25H18N6O3S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C25H18N6O3S/c32-22(26-16-10-11-18-19(13-16)28-24(33)27-18)14-35-25-30-29-23(31(25)17-7-2-1-3-8-17)21-12-15-6-4-5-9-20(15)34-21/h1-13H,14H2,(H,26,32)(H2,27,28,33) |
InChI Key |
UQWSVOWVDZRNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)NC(=O)N4)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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